

In Vitro Evaluation of Acrizanib in Human Umbilical Vein Endothelial Cell (HUVEC) Models

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Compound of Interest

Compound Name: **Acrizanib**
Cat. No.: **B605158**

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Audience: Researchers, scientists, and drug development professionals.

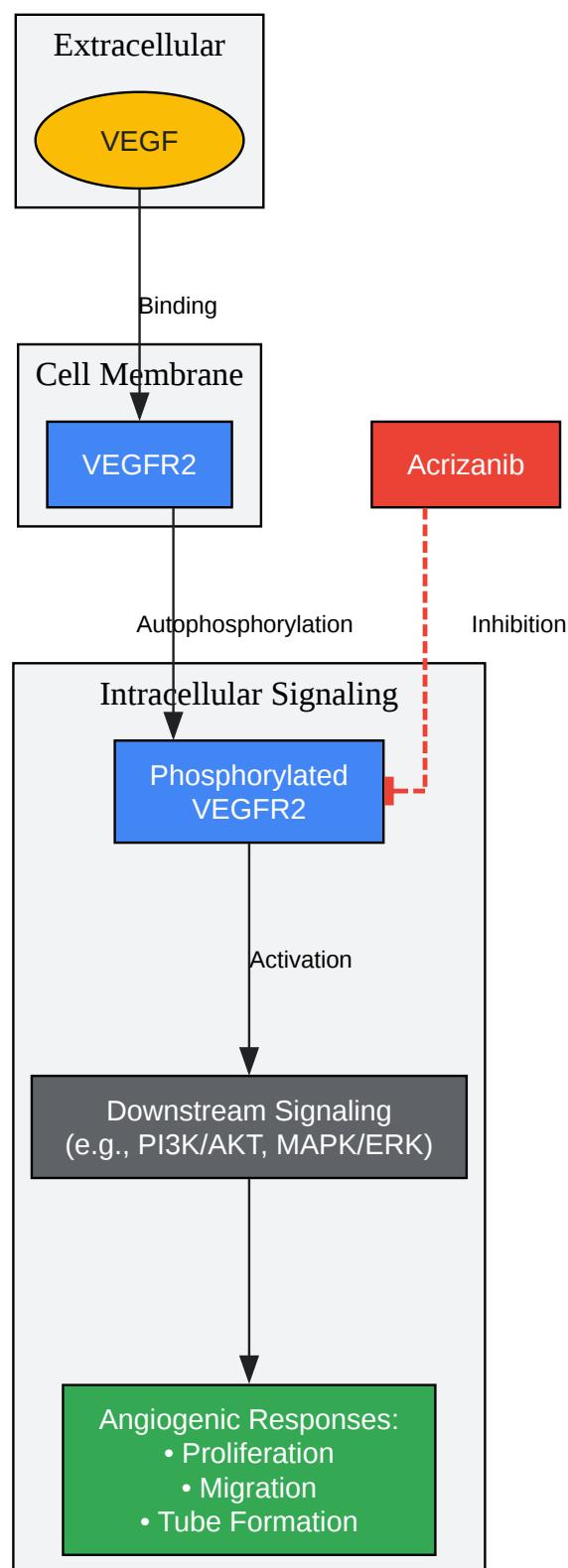
Core Content: This document provides a comprehensive technical overview of the in vitro assessment of **Acrizanib**, a tyrosine kinase inhibitor, using HUVEC models. It details the compound's mechanism of action, its effects on key angiogenic processes, and the experimental protocols for evaluation.

Introduction

Acrizanib (formerly LHA510) is a small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).^{[1][2]} Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions such as neovascular age-related macular degeneration (nAMD) and tumor growth.^{[3][4]} The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR2, is a primary driver of angiogenesis.^{[5][6]} Human Umbilical Vein Endothelial Cells (HUVECs) are a standard and widely used in vitro model to study the molecular mechanisms of angiogenesis and to evaluate the efficacy of anti-angiogenic compounds like **Acrizanib**.^{[1][2][7]} In VEGF-stimulated HUVECs, **Acrizanib** has been shown to effectively blunt key angiogenic events, including proliferation, migration, and the formation of capillary-like structures.^{[1][2][7]}

Mechanism of Action: Targeting the VEGFR2 Signaling Cascade

Acrizanib functions by specifically binding to the intracellular tyrosine kinase domain of VEGFR2, inhibiting its phosphorylation and subsequently blocking downstream signaling pathways.^[1] Upon binding of its ligand, VEGF, VEGFR2 undergoes autophosphorylation at multiple sites, which triggers a cascade of intracellular events promoting endothelial cell survival, proliferation, and migration.^{[6][7]} **Acrizanib** has been demonstrated to inhibit this multi-site phosphorylation of VEGFR2 to varying degrees in VEGF-treated HUVECs.^{[1][2][7]} This action effectively halts the activation of critical downstream pathways essential for angiogenesis.^{[1][2][7]}





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